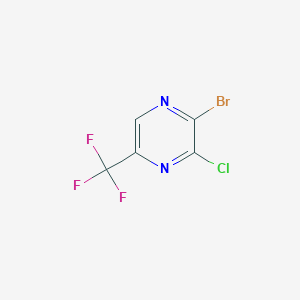

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine

Beschreibung

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative featuring bromo, chloro, and trifluoromethyl substituents at positions 2, 3, and 5, respectively. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of its substituents, which influence reactivity, stability, and biological activity . It is commercially available as a high-value fluorinated compound, with applications in drug discovery and agrochemical synthesis .

Eigenschaften

Molekularformel |

C5HBrClF3N2 |

|---|---|

Molekulargewicht |

261.43 g/mol |

IUPAC-Name |

2-bromo-3-chloro-5-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C5HBrClF3N2/c6-3-4(7)12-2(1-11-3)5(8,9)10/h1H |

InChI-Schlüssel |

GZZSHYDZRJFEHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(C(=N1)Br)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Brom-3-chlor-5-(Trifluormethyl)pyrazin beinhaltet typischerweise Halogenierungsreaktionen. Eine gängige Methode ist die Bromierung von 3-Chlor-5-(Trifluormethyl)pyrazin unter Verwendung von Brom oder einem Bromierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine mehrstufige Synthese beinhalten, die von leicht verfügbaren Vorläufern ausgeht. Der Prozess beinhaltet häufig Halogenaustauschreaktionen, bei denen eine Vorläuferverbindung mit Halogenierungsmitteln behandelt wird, um die gewünschten Brom- und Chloratome einzuführen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Brom-3-chlor-5-(Trifluormethyl)pyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um Halogenatome zu entfernen.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumamid, Kaliumthiolat oder Natriumalkoxid werden üblicherweise unter basischen Bedingungen verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Substitution mit einem Amin zu einem Aminopyrazinderivat führen, während Kupplungsreaktionen Biarylverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Brom-3-chlor-5-(Trifluormethyl)pyrazin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, sodass sie Zellmembranen effektiver durchdringen und ihre Zielstellen erreichen kann.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogues differ in halogen type, substituent positions, and functional groups (Table 1).

Table 1: Structural Comparison of Pyrazine Derivatives

Key Observations :

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy group (OCF₃) in 2-chloro-5-(trifluoromethoxy)pyrazine is more susceptible to nucleophilic displacement than the trifluoromethyl (CF₃) group, limiting its utility in bioactive molecule synthesis .

- Methoxy Substitution : 5-Bromo-2-chloro-3-methoxypyrazine exhibits reduced electron-withdrawing effects compared to CF₃, altering reactivity and lipophilicity .

Physicochemical Properties

- Stability : The CF₃ group in this compound enhances thermal and oxidative stability relative to OCF₃ or methyl analogues .

Biologische Aktivität

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both bromine and chlorine substituents along with a trifluoromethyl group, positions it as a candidate for various therapeutic applications. The following sections detail the biological activity of this compound, including its synthesis, mechanisms of action, and reported biological effects.

The synthesis of this compound typically involves halogenation reactions and can be achieved through several methods. A common approach includes the bromination of 3-chloro-5-(trifluoromethyl)pyrazine, often utilizing reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C5H2BrClF3N2 |

| Molecular Weight | 230.43 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | BrC1=CN=C(N=C1C(F)(F)F)Cl |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazines. For instance, derivatives of pyrazine with similar substitutions have shown significant inhibitory effects on various cancer cell lines. The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares structural features with this compound, demonstrated promising results in inhibiting tumor growth through mechanisms involving matrix metalloproteinases (MMPs) .

In vitro studies indicated that BPU exhibited an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells, suggesting that similar derivatives might possess comparable or enhanced anticancer properties .

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability . Furthermore, halogenated compounds often interact with specific enzymes or receptors, leading to altered enzymatic activity or gene expression profiles.

Case Studies

- Antitumor Efficacy : A study involving pyrazine derivatives demonstrated that modifications in halogenation could significantly impact their antiproliferative activities against various cancer cell lines, including colon and breast cancer models . The results indicated that compounds with trifluoromethyl groups generally exhibited enhanced cytotoxicity.

- Antiviral Potential : Research on related compounds has shown promising antiviral activities against influenza viruses and herpes simplex virus (HSV), suggesting that this compound could also be evaluated for similar properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine, and how are intermediates characterized?

- Methodological Answer : A key approach involves sequential halogenation and trifluoromethylation of pyrazine derivatives. For example, cross-coupling reactions using arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) with pyrazine scaffolds can introduce substituents . Intermediates are typically characterized via -NMR and LC-MS to confirm regioselectivity. For instance, -NMR signals in the aromatic region (δ 7.2–8.5 ppm) and distinct splitting patterns help identify substitution patterns .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodological Answer : Accelerated stability studies using HPLC under controlled conditions (e.g., 40°C/75% RH for 6 months) can monitor degradation. The trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing effects, but bromine and chlorine may render the compound sensitive to nucleophilic attack. UV-Vis spectroscopy and mass spectrometry are critical for tracking decomposition products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : High-resolution -NMR is essential for resolving trifluoromethyl signals (typically δ -60 to -70 ppm). X-ray crystallography (via SHELX software ) can confirm solid-state geometry, while IR spectroscopy identifies vibrational modes of C-Br (550–600 cm) and C-Cl (700–750 cm) bonds. Multinuclear NMR (e.g., -NMR) complements these analyses .

Advanced Research Questions

Q. How do electronic effects of the bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the pyrazine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions. Bromine and chlorine act as leaving groups, with bromine’s larger size favoring oxidative addition in Pd-catalyzed couplings. DFT calculations (e.g., using B3LYP functionals ) can model charge distribution, revealing that the 3-chloro substituent creates steric hindrance, reducing yields in Suzuki-Miyaura reactions (e.g., 30% yield reported for 4-(trifluoromethyl)phenylboronic acid couplings ).

Q. What computational methods are suitable for predicting the compound’s photophysical properties?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with the CAM-B3LYP functional can simulate UV-Vis absorption spectra by modeling excited-state transitions. Molecular dynamics (MCTDH method ) evaluates vibronic coupling in the S and S states, critical for understanding fluorescence quenching. For docking studies (e.g., binding to enzymes), AutoDock Vina optimizes scoring functions to predict binding affinities, accounting for halogen-bonding interactions from bromine/chlorine.

Q. How does the substitution pattern affect the compound’s role as a building block in medicinal chemistry?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability, making the compound a candidate for CNS-targeted drugs. Bromine and chlorine enable late-stage diversification via Buchwald-Hartwig amination or Ullmann couplings. In vitro assays (e.g., MIC testing against S. aureus) paired with SAR studies can quantify antimicrobial potency, as seen in trifluoromethylated quinolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.